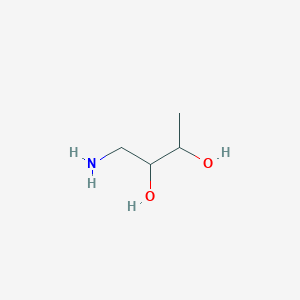

1-Aminobutane-2,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Aminobutane-2,3-diol, also known as 1,2-diaminopropane or 1,2-propanediamine, is a chemical compound with the molecular formula C4H11NO2. It is an oil-like substance .

Synthesis Analysis

The synthesis of this compound involves the chemo-selective reaction of the amino group with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis

The this compound molecule contains a total of 17 bonds. There are 6 non-H bonds, 2 rotatable bonds, 1 primary amine (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

The vicinal glycols prepared by alkene hydroxylation (reaction with osmium tetroxide or permanganate) are cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) . Also, the oxidative cleavage of a carbon-carbon single bond provides a two-step, high-yield alternative to ozonolysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 105.14 . It is an oil-like substance .Wissenschaftliche Forschungsanwendungen

Chemoenzymatic Synthesis of Chiral 1,2,4-Butanetriol and 2-Aminobutane-1,4-diol

Formaldehyde, an emerging C1 resource, serves as a versatile starting material for synthesizing valuable chemicals. Researchers have developed a novel strategy involving a benzaldehyde lyase to achieve the asymmetric synthesis of chiral 1,2,4-butanetriol and 2-aminobutane-1,4-diol from formaldehyde. This method demonstrates excellent atom-economy and stereoselectivity, advancing the valorization of C1 compounds in an environmentally friendly manner .

Kainoid Synthesis

By favoring 2,3-trans stereoselectivity over 2,3-cis, 1-Aminobutane-2,3-diol plays a crucial role in the asymmetric synthesis of kainoid compounds. The sole chiral center from a chiral amino acid enables facial control, leading to high-yielding sequences in the synthesis of kainoids .

Building Block for Drug Molecules

Chiral 2-aminobutane-1,4-diol serves as a multifunctional building block for essential drug molecules. It contributes to the synthesis of nonsteroidal anti-inflammatory drugs, the HIV-1 protease backbone, and thrombin inhibitors. However, limited supply hinders broader applications, emphasizing the need for efficient production methods .

Safety and Hazards

The safety information for 1-Aminobutane-2,3-diol includes several hazard statements such as H315, H318, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and more .

Wirkmechanismus

Target of Action

It is known to belong to the class of organic compounds known as 1,3-aminoalcohols . These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom .

Mode of Action

It is known that aminoalcohols, the class of compounds to which 1-aminobutane-2,3-diol belongs, can interact with various biological targets due to their amine and alcohol functional groups .

Biochemical Pathways

It is known that aminoalcohols can participate in a variety of biochemical reactions due to their functional groups .

Pharmacokinetics

It is known that aminoalcohols can be absorbed and distributed in the body, metabolized by various enzymes, and excreted .

Result of Action

It is known that aminoalcohols can have various effects at the molecular and cellular level due to their ability to interact with various biological targets .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of aminoalcohols .

Eigenschaften

IUPAC Name |

1-aminobutane-2,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(6)4(7)2-5/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLCSFCXSUCFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2522555.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2522556.png)

![N-cyclohexyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2522559.png)

![Ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2522563.png)

![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2522564.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2522565.png)

![9-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522566.png)

![2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol](/img/structure/B2522567.png)

![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)